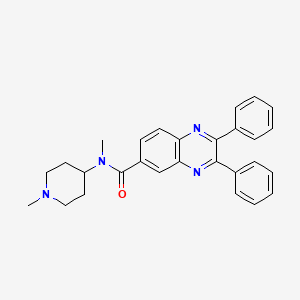

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide

Description

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted with two phenyl groups at the 2- and 3-positions. The 6-position is functionalized with a carboxamide group, where the nitrogen atoms are substituted with a methyl group and a 1-methylpiperidin-4-yl moiety. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula |

C28H28N4O |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide |

InChI |

InChI=1S/C28H28N4O/c1-31-17-15-23(16-18-31)32(2)28(33)22-13-14-24-25(19-22)30-27(21-11-7-4-8-12-21)26(29-24)20-9-5-3-6-10-20/h3-14,19,23H,15-18H2,1-2H3 |

InChI Key |

LSWWCKPXWTZFMV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N(C)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Condensation of o-Phenylenediamine with 1,2-Diketones

Reaction of o-phenylenediamine with 1,2-diphenylethanedione in acidic or neutral conditions yields 2,3-diphenylquinoxaline. The carboxylic acid group at position 6 is introduced through directed ortho-metalation or Friedel-Crafts acylation. For example:

-

Substrate : 6-Nitro-2,3-diphenylquinoxaline is reduced to 6-amino-2,3-diphenylquinoxaline, followed by diazotization and hydrolysis to introduce the carboxylic acid group.

Synthesis of the Piperidine Moiety

The 1-methylpiperidin-4-amine component is synthesized through:

Reductive Amination of 1-Methylpiperidin-4-one

1-Methylpiperidin-4-one is reacted with methylamine in the presence of sodium cyanoborohydride, yielding N-methyl-1-methylpiperidin-4-amine.

Alternative Route: Nucleophilic Substitution

4-Hydroxy-1-methylpiperidine is treated with thionyl chloride to form 4-chloro-1-methylpiperidine, followed by amination with methylamine.

Carboxamide Formation

The final step involves coupling 2,3-diphenylquinoxaline-6-carboxylic acid with N-methyl-1-methylpiperidin-4-amine.

Activation of Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

Amidation with Piperidine Amine

The acyl chloride reacts with N-methyl-1-methylpiperidin-4-amine in the presence of a base (e.g., triethylamine):

Optimization and Challenges

Regioselectivity in Quinoxaline Functionalization

Direct functionalization at position 6 requires careful control of reaction conditions. Microwave-assisted synthesis improves regioselectivity and reduces side products.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

-

Recrystallization : Ethanol/water mixtures for final carboxamide purification.

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Continuous Flow Reactors : Patents highlight flow chemistry for quinoxaline condensations, reducing reaction times by 50%.

-

Catalytic Methods : Palladium-catalyzed couplings for introducing phenyl groups improve atom economy.

Critical Research Findings

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is investigated for its potential pharmacological properties:

- Enzyme Inhibition : The compound shows promise as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Inhibition of NAMPT can lead to decreased NAD+ levels in cancer cells, which may induce cell death .

- Anticancer Activity : Preliminary studies indicate that quinoxaline derivatives can exhibit cytotoxic effects against various cancer cell lines. Molecular docking studies suggest effective binding to target proteins involved in metabolic pathways .

The compound's unique structure enhances its electronic properties, making it suitable for various medicinal applications:

- Anti-inflammatory and Analgesic Effects : Research indicates potential anti-inflammatory properties, which are critical in developing treatments for inflammatory diseases .

- Diuretic Properties : Some quinoxaline derivatives have been studied for their diuretic effects, impacting sodium ion reabsorption in renal tubules .

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets in biological systems. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related molecules from the evidence, focusing on core structures, substituents, and molecular properties:

Note: Molecular formula and weight for the target compound are estimated based on structural analysis.

Key Observations:

Core Heterocycles: The target compound uses a quinoxaline core (two nitrogen atoms at 1,4-positions), which is distinct from the quinoline (one nitrogen) in and the pyrimidine (two nitrogens at 1,3-positions) in .

Substituent Profiles :

- The diphenyl groups in the target compound likely enhance hydrophobicity and π-π stacking interactions, contrasting with the sulfonyl group in ’s compound, which may improve solubility and hydrogen-bonding capacity .

- The trifluoromethyl group in ’s compound is a hallmark of metabolic stability and electronegativity, absent in the target compound, suggesting divergent pharmacokinetic profiles .

Piperidine Derivatives :

- All three compounds incorporate piperidine or methylpiperidine moieties, which are common in drug design for their conformational flexibility and ability to engage in hydrogen bonding. However, the target compound’s 1-methylpiperidin-4-yl group is directly linked to the carboxamide, whereas ’s compound attaches piperidine to a pyrimidine ring .

Pharmacological and Physicochemical Implications

- Lipophilicity: The diphenylquinoxaline core in the target compound likely increases lipophilicity compared to the sulfonyl-containing quinoline derivative () but may reduce it relative to the trifluoromethyl-pyrimidine compound () .

- Metabolic Stability : The absence of electron-withdrawing groups (e.g., sulfonyl or trifluoromethyl) in the target compound suggests it may undergo faster metabolic clearance than and ’s derivatives .

- Synthetic Accessibility: The quinoxaline core is synthetically challenging due to the need for regioselective diphenyl substitution, whereas pyrimidine and quinoline derivatives ( and ) may offer simpler synthetic routes .

Research and Application Context

- Kinase Inhibition: Quinoxaline derivatives are explored as kinase inhibitors due to their planar aromatic systems .

- Central Nervous System (CNS) Targeting : Piperidine-containing compounds often penetrate the blood-brain barrier, making them candidates for neurotherapeutics .

Biological Activity

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is a synthetic compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities. This compound features a quinoxaline core, a piperidine moiety, and a carboxamide group, which are significant for its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of 436.5 g/mol .

Structural Characteristics

The unique structure of this compound enhances its electronic properties and solubility, making it suitable for various medicinal applications. The incorporation of both a carboxamide group and a piperidine ring contributes to its potential as an enzyme inhibitor and anti-diabetic agent .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. Notably, compounds with similar structures have been investigated for their ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which plays a vital role in cellular metabolism and energy homeostasis .

Antitumoral Activity

Quinoxaline derivatives are well-known for their antitumoral properties. Research indicates that certain quinoxaline compounds exhibit cytotoxic effects against various cancer cell lines. For example, tirapazamine (a related compound) is undergoing clinical trials for its antitumor activity . Although specific data on this compound's antitumoral effects are not yet available, its structural characteristics align with those known to exhibit such activity.

Molecular docking studies reveal that this compound can effectively bind to target proteins involved in metabolic pathways. These interactions often involve hydrogen bonding and π-stacking with aromatic residues within enzyme active sites . Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic efficacy.

Case Studies and Research Findings

Q & A

Q. What analytical techniques differentiate this compound from its regioisomers or stereoisomers?

- Methodological Answer :

- Regioisomers : Compare ¹H NMR aromatic splitting patterns; ortho-substituted phenyl groups show distinct coupling constants (J = 8–10 Hz).

- Stereoisomers : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy if the piperidinyl group introduces chirality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.